molecular formula C23H29N3O5S2 B2935961 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-30-7

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2935961
CAS RN: 850911-30-7
M. Wt: 491.62
InChI Key: WMRXGVNJHKTGFK-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring

Two-dimensional (2D) material-based sensors are highly efficient for monitoring harmful and toxic chemicals, gases, microorganisms, and radiation. The compound could potentially be integrated into these sensors to improve sensitivity and specificity for environmental monitoring applications .

Proteomics Research

In proteomics, the compound could be used as a biochemical tool for the study of protein expression, modification, and interaction. Its unique structure may allow it to interact with specific proteins or enzymes, providing insights into their function .

Developmental Toxicology

The related compound, bis(2-methoxyethyl) ether, has been studied for its metabolism and embryonic disposition as a developmental toxicant. By understanding the metabolic pathways and toxicological profiles of similar compounds, researchers can better assess the potential risks and mechanisms of developmental toxicity .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-16-6-11-20-21(17(16)2)25(3)23(32-20)24-22(27)18-7-9-19(10-8-18)33(28,29)26(12-14-30-4)13-15-31-5/h6-11H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXGVNJHKTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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